1-Fluoro-2-methoxy-3-nitrobenzene
Overview
Description
The compound 1-Fluoro-2-methoxy-3-nitrobenzene is a fluorinated nitrobenzene derivative with a methoxy group. It is structurally related to various other nitrobenzene derivatives that have been studied for their unique properties and potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% success rate, and its structure was confirmed by X-ray crystallography and other spectroscopic methods . Similarly, 3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene through methoxylation and demethylation, with a total yield of 38.7% and a purity of 99.5% . These methods could potentially be adapted for the synthesis of 1-Fluoro-2-methoxy-3-nitrobenzene.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde was found to have planar and parallel benzaldehyde and nitroaniline fragments . X-ray crystallography was used to confirm the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . These studies provide insights into the molecular arrangements that could be expected for 1-Fluoro-2-methoxy-3-nitrobenzene.
Chemical Reactions Analysis
The reactivity of nitrobenzene derivatives can vary significantly. For instance, the SNAr reaction of 3-fluoro-4-chloronitrobenzene with different nucleophiles showed a preference for substitution of the chlorine atom, but with harder nucleophiles like methoxide anion, the substitution of a fluorine atom became apparent . This suggests that 1-Fluoro-2-methoxy-3-nitrobenzene could also undergo nucleophilic aromatic substitution reactions, potentially influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
Physical and Chemical Properties Analysis
The physical properties of nitrobenzene derivatives can be quite diverse. Some homologs of substituted nitrobenzenes exhibit smectic properties, with smectic A and B phases characterized by X-ray diffraction . The thermal properties of these compounds are also of interest, as they can influence their liquid-crystalline behavior . The chemical properties, such as acidity and reactivity, can be inferred from studies on similar compounds, like the dehydrophenoxy anion formed from methoxybenzene . These properties are crucial for understanding the behavior of 1-Fluoro-2-methoxy-3-nitrobenzene in various chemical environments.
Scientific Research Applications
Synthesis and Characterization
1-Fluoro-2-methoxy-3-nitrobenzene has been a subject of interest in synthetic chemistry. For instance, a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized with a high yield, and its structure was confirmed through various techniques like X-ray crystallography, NMR, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Geometry and Rotational Barriers
The molecular geometries and internal rotational barriers of aromatic nitro compounds, including 1-fluoro-2-nitrobenzene, have been studied using density functional theory. These studies provide insights into the structural deformations and distortions unique to these compounds (Chen & Chieh, 2002).
Reaction Mechanisms
Research has focused on understanding the reaction mechanisms involving compounds like 1-fluoro-2-methoxy-3-nitrobenzene. For example, the synthesis and characterization of related compounds provide insights into electrophilic aromatic substitution reactions (Banks, Besheesh, Fraenk, & Klapötke, 2003).
Intermolecular Interactions
Studies on molecular ordering of smectogenic compounds, which are similar in structure to 1-fluoro-2-methoxy-3-nitrobenzene, contribute to understanding their intermolecular interactions and phase transition behaviors (Ojha & Pisipati, 2003).
Substitution Reactions
Research on the substitution reactions of fluoronitrobenzenes, which are structurally related to 1-fluoro-2-methoxy-3-nitrobenzene, helps in understanding the selectivity and reaction dynamics of such compounds (Cima, Biggi, & Pietra, 1973).
Antioxidant Studies
The synthesis of complexes involving 1-fluoro-2-nitrobenzene, closely related to 1-fluoro-2-methoxy-3-nitrobenzene, has been explored for their potential antioxidant activities, highlighting the compound's relevance in biological applications (Keypour, Mahmoudabadi, Shooshtari, Bayat, Soltani, Karamian, & Moazzami Farida, 2020).
Safety And Hazards
Future Directions
The future directions for the study and use of “1-Fluoro-2-methoxy-3-nitrobenzene” could involve further exploration of its synthesis, reactions, and properties. This could include the development of new synthesis methods, the investigation of new reactions, and the study of its physical and chemical properties under various conditions .
properties
IUPAC Name |
1-fluoro-2-methoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBBFKWSJLAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344657 | |
Record name | 2-fluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-methoxy-3-nitrobenzene | |
CAS RN |
484-94-6 | |
Record name | 2-fluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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